Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a ureido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Addition of the Ureido Group: The ureido group can be introduced by reacting the intermediate compound with an isocyanate derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(4-fluorophenyl)ureido)-5-phenylthiophene-3-carboxylate
- Ethyl 2-(3-(4-bromophenyl)ureido)-5-phenylthiophene-3-carboxylate
- Ethyl 2-(3-(4-methylphenyl)ureido)-5-phenylthiophene-3-carboxylate
Uniqueness
Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C20H17ClN2O3S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-26-19(24)16-12-17(13-6-4-3-5-7-13)27-18(16)23-20(25)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,25) |
InChI Key |
YLXSUVAJWPCAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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